Oxymetazoline

Overview

Description

Oxymetazoline is an imidazole derivative and a potent, direct-acting alpha-adrenergic agonist. It is commonly used as a topical decongestant and vasoconstrictor. This compound is available in various formulations, including nasal sprays, eye drops, and topical creams. It is widely used to treat nasal congestion, allergic reactions of the eye, and persistent facial erythema associated with rosacea .

Mechanism of Action

Target of Action

Oxymetazoline is a potent, direct-acting alpha (α)-adrenergic agonist with affinity to both α1- and α2-adrenoceptors . These adrenoceptors are primarily located in the nasal mucosal blood vessels . The α1A-adrenoceptor is particularly significant in the action of this compound .

Mode of Action

This compound works by stimulating the α-adrenergic receptors in the nasal mucosal blood vessels, leading to local vasoconstriction and decongestion . This interaction reduces blood flow to the nasal mucosa, relieving nasal congestion . It also decreases erythema through direct vasoconstriction when used topically .

Biochemical Pathways

This compound’s action on α-adrenergic receptors triggers a series of biochemical reactions that lead to vasoconstriction. This process involves the inhibition of adenylate cyclase activity, decreasing the production of cyclic adenosine monophosphate (cAMP), ultimately leading to smooth muscle contraction and vasoconstriction .

Pharmacokinetics

This compound is typically administered topically, and its effects begin within minutes and last for up to six hours . It is metabolized in the liver and eliminated through the urine . The onset of action generally appears within a few minutes, and its effects might last ranging from a few minutes to many hours .

Result of Action

The primary result of this compound’s action is the relief of nasal congestion due to conditions such as the common cold, hay fever, and upper respiratory allergies . It achieves this by causing vasoconstriction of dilated arterioles and reducing blood flow, thereby relieving congestion . At the cellular level, this compound has been shown to inhibit pro-inflammatory reactions such as the respiratory burst and the 5-lipoxygenase pathway .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s vasoconstrictive action can be affected by the physiological state of the nasal mucosa at the time of administration . Prolonged or frequent use of this compound can lead to a condition called rebound congestion, where nasal symptoms get worse after stopping medication .

Biochemical Analysis

Biochemical Properties

Oxymetazoline binds to α1- and α2-adrenoceptors, which are Gq- and Gi-protein-coupled receptors respectively . By stimulating these adrenergic receptors, this compound causes vasoconstriction of dilated arterioles and reduces blood flow .

Cellular Effects

This compound exhibits sympathomimetic activity and specifically stimulates the α-adrenergic receptors of the sympathetic system . When administered topically to the nose, it causes vasoconstriction of the expanded arterioles of the nasal mucosa and a concurrent reduction in blood flow .

Molecular Mechanism

This compound works by binding to and activating α1 adrenergic receptors and α2 adrenergic receptors . The activation of these receptors leads to vasoconstriction, reducing blood flow and relieving nasal congestion .

Temporal Effects in Laboratory Settings

Effects on α-receptors from systemically absorbed this compound hydrochloride may persist for up to 7 hours after a single dose . The elimination half-life in people is 5–8 hours . It is excreted unchanged both by the kidneys (30%) and in feces (10%) .

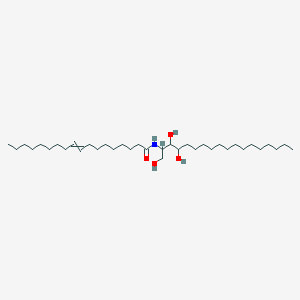

Metabolic Pathways

This compound is metabolized in the liver before being eliminated . The main metabolic route involves oxidation followed by conjugation . The metabolites are then eliminated through the urine .

Transport and Distribution

This compound is readily absorbed orally . It’s believed that the predominant route of elimination at clinically relevant concentrations of this compound is renal excretion .

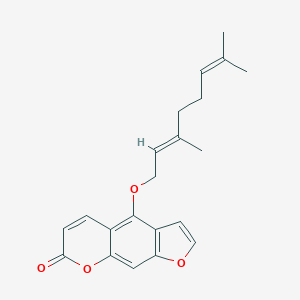

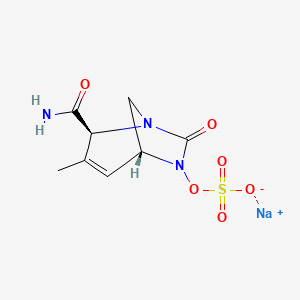

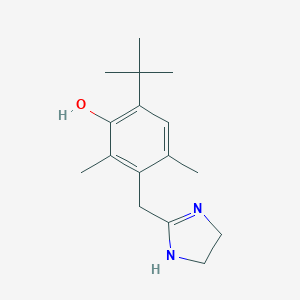

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxymetazoline typically involves the reaction of 2,6-dimethyl-4-tertiary butyl benzyl chloride with imidazoline. The process begins with the preparation of 2,6-dimethyl-4-tertiary butyl benzyl chloride, which is then reacted with imidazoline under controlled conditions to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced through a series of chemical reactions involving the use of high-purity reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The production involves stringent quality control measures to meet regulatory standards .

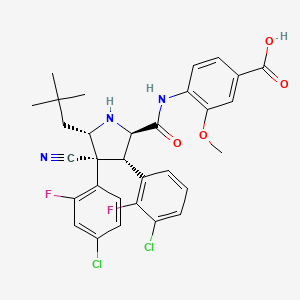

Chemical Reactions Analysis

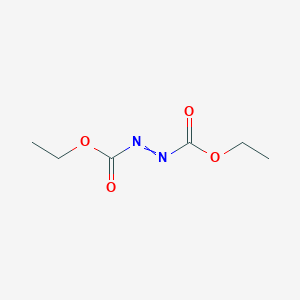

Types of Reactions: Oxymetazoline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

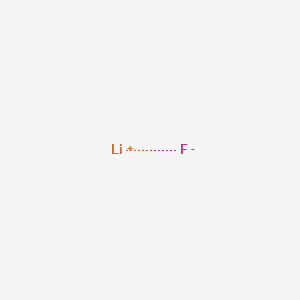

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce dehydroxylated derivatives .

Scientific Research Applications

Oxymetazoline has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving alpha-adrenergic agonists.

Biology: this compound is used in research on vasoconstriction and its effects on blood flow.

Medicine: The compound is extensively studied for its therapeutic effects in treating nasal congestion, eye redness, and facial erythema.

Industry: this compound is used in the formulation of various over-the-counter and prescription medications .

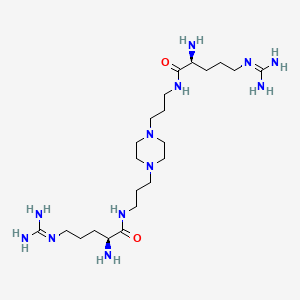

Comparison with Similar Compounds

Pseudoephedrine: Another decongestant that relieves nasal congestion but has a different mechanism of action.

Phenylephrine: A vasoconstrictor used for similar purposes but with a shorter duration of action.

Xylometazoline: Similar to oxymetazoline but with slight differences in receptor affinity and duration of action

Uniqueness of this compound: this compound is unique due to its potent and long-lasting vasoconstrictive effects. It has a higher affinity for alpha-1A and alpha-2 adrenergic receptors compared to other similar compounds, making it more effective in reducing nasal congestion and erythema .

Biological Activity

Oxymetazoline is a widely used nasal decongestant that acts as a sympathomimetic agent, primarily targeting alpha-adrenergic receptors. Its biological activity encompasses various pharmacological effects, including anti-inflammatory and antioxidant properties. This article delves into the mechanisms of action, clinical applications, and research findings related to this compound, supported by data tables and case studies.

This compound functions primarily as an α1-adrenergic agonist and also exhibits activity at α2-adrenergic receptors . Its binding to these receptors leads to vasoconstriction in the nasal mucosa, resulting in reduced blood flow and subsequent decongestion.

- Receptor Affinity : this compound shows higher affinity for α1A-adrenoceptors compared to α2B-adrenoceptors but has greater potency at α2B receptors when administered intranasally .

Pharmacological Effects

- Vasoconstriction : By stimulating adrenergic receptors, this compound causes vasoconstriction in dilated arterioles, effectively alleviating nasal congestion .

- Antioxidant Activity : Research indicates that this compound inhibits microsomal lipid peroxidation and scavenges hydroxyl radicals, suggesting potential protective effects against oxidative stress .

- Anti-inflammatory Properties : A study demonstrated that this compound could shift the balance from pro-inflammatory leukotrienes to pro-resolving lipoxins, thereby facilitating the resolution of inflammation in human neutrophils .

Clinical Applications

This compound is primarily used in the treatment of nasal congestion due to colds, allergies, or sinusitis. It is available in various formulations, including nasal sprays and eyedrops.

Efficacy Studies

- A clinical trial showed that this compound provides relief from nasal congestion for up to 12 hours following a single dose .

- In vitro studies indicated that this compound solutions effectively inhibited certain middle ear pathogens, although they were less effective against Haemophilus influenzae and Pseudomonas aeruginosa .

Table 1: Summary of Key Studies on this compound

Case Studies

-

Case Study on Inflammatory Response :

A clinical observation noted that patients using this compound experienced a significant reduction in nasal inflammation markers compared to those using saline solutions alone. This suggests its role not only as a decongestant but also as an adjunct in managing rhinitis-related inflammation. -

Pediatric Use :

Pharmacokinetic studies have been initiated to assess appropriate dosing for children, focusing on the safety and efficacy of this compound in pediatric populations . These studies aim to refine dosing guidelines based on historical adult data combined with new pediatric pharmacokinetic models.

Properties

IUPAC Name |

6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14/h8,19H,6-7,9H2,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWIFABBXFUGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040691 | |

| Record name | Oxymetazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxymetazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

ODORLESS; WHITE TO NEARLY WHITE, FINE, CRYSTALLINE POWDER; SOL IN ALC, Mol wt 296.84. Crystals, dec 300-303 °C. Freely sol in water, alcohol. Practically insol in ether, chloroform, benzene /Hydrochloride/, Insoluble in diethyl ether, chloroform, and benzene, 5.15e-02 g/L | |

| Record name | OXYMETAZOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxymetazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Oxymetazoline binds to α1- and α2-adrenoceptors, which are Gq-protein-coupled receptors that promote vascular smooth muscle contraction by increasing intracellular calcium levels in response to ligand activation. Rosacea is a condition characterized by transient and persistent facial erythema. By stimulating α1A-adrenoceptors and causing vasoconstriction, oxymetazoline is believed to diminish the symptoms of erythema. In blepharoptosis, it is hypothesized that oxymetazoline works by stimulating α-adrenergic receptors on the Müller muscle that elevates the upper eyelid, causing muscle contraction. Oxymetazoline is used in combination with tetracaine for local anesthesia in dentistry. Such combination use adds beneficial effects: the vasoconstrictor counteracts the local anesthetic agent's vasodilatory action, thereby constricting dilated arterioles and reducing blood flow to the application area. Oxymetazoline relieves nasal congestion by vasoconstricting the respiratory microvasculature, in both resistance and capacitance blood vessels on the human nasal mucosa, leading to decreased nasal mucosal blood flow, edema, and airflow resistance., The mechanism of action of oxymetazoline has not been conclusively determined. Most pharmacologists believe that the drug directly stimulates a-adrenergic receptors of the sympathetic nervous system and exerts little or no effect on beta-adrenergic receptors. Intranasal application of oxymetazoline results in constriction of dilated arterioles and reduction in nasal blood flow and congestion. In addition, obstructed eustachian ostia may be opened. Nasal ventilation and aeration are improved temporarily; however, rebound vasodilation and congestion usually occur to some degree. Following topical application of oxymetazoline hydrochloride ophthalmic solution, conjunctival congestion is temporarily relieved, but overuse of the drug may produce rebound hyperemia. | |

| Record name | Oxymetazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00935 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXYMETAZOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from benzene | |

CAS No. |

1491-59-4 | |

| Record name | Oxymetazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1491-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxymetazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001491594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxymetazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00935 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxymetazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxymetazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYMETAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VLN5B44ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXYMETAZOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxymetazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181-183 °C, 182 °C | |

| Record name | Oxymetazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00935 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXYMETAZOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxymetazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

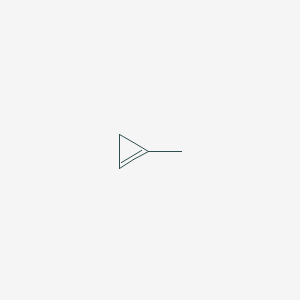

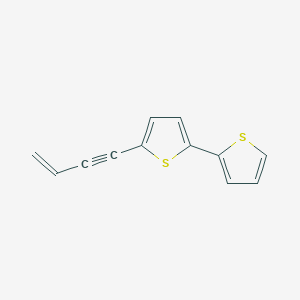

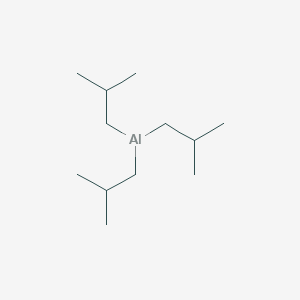

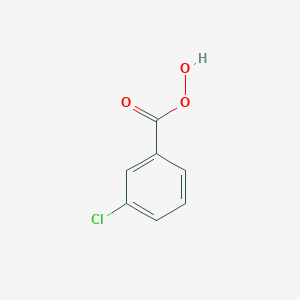

Retrosynthesis Analysis

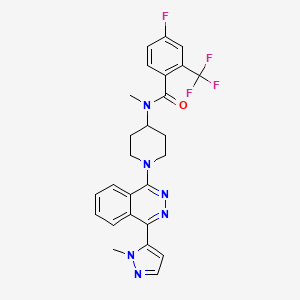

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of oxymetazoline?

A1: this compound primarily acts as an α-adrenoceptor agonist. [, , , , , ] It exhibits a higher affinity for α1A-adrenoceptors but is significantly more potent at α2B-adrenoceptors. [] This interaction leads to vasoconstriction, particularly in the blood vessels of the nasal mucosa. [, , , , ]

Q2: How does the interaction with α-adrenoceptors lead to its decongestant effects?

A2: By activating α-adrenoceptors on vascular smooth muscle cells, this compound causes vasoconstriction. [, , , , ] This reduces blood flow to the nasal mucosa, decreasing swelling and congestion, and improving nasal airway patency. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C16H24N2O. It has a molecular weight of 260.38 g/mol. []

Q4: Is there any spectroscopic data available characterizing this compound?

A5: While the provided research papers do not delve into detailed spectroscopic characterization, one study used nuclear magnetic resonance (NMR) spectroscopy to confirm the structure of an this compound glutathione conjugate. [] This technique was crucial in identifying a specific type of reactive metabolite formed during this compound metabolism. []

Q5: How does the structure of this compound relate to its α-adrenoceptor activity?

A6: Specific structural features of this compound contribute to its affinity and potency at different α-adrenoceptor subtypes. [] For instance, its imidazoline ring plays a crucial role in binding to these receptors. [, ] Modifications to this ring or other parts of the molecule could alter its pharmacological profile. []

Q6: Has research explored any structural modifications to this compound?

A7: While the provided research papers do not explicitly detail specific structural modifications of this compound, one study investigates the metabolism of this compound, identifying various metabolites resulting from processes like hydroxylation and oxidative dehydrogenation. [] These metabolic transformations provide insights into potential structural modifications that could be further explored for SAR studies.

Q7: What is known about the stability of this compound in aqueous solutions?

A8: Research indicates that this compound hydrochloride undergoes hydrolysis in aqueous solutions. [] The rate of hydrolysis varies depending on factors like pH and temperature. [] This information is crucial for developing stable formulations of this compound for various applications.

Q8: Are there any formulation strategies to enhance the stability or delivery of this compound?

A9: One study investigated the effect of micronized cellulose powder on the efficacy of topical this compound in treating allergic rhinitis. [] The results suggest that hydroxypropylmethylcellulose (HPMC) enhances the decongestant effects of this compound, possibly by improving its mucoadhesion and residence time on the nasal mucosa. [] This highlights the potential of utilizing excipients to improve the delivery and efficacy of this compound formulations.

Q9: What is the typical route of administration for this compound, and how does it affect its pharmacokinetic profile?

A10: this compound is most commonly administered topically, either as a nasal spray or eye drops. [, , , , , , , , , , , ] This route allows for direct delivery to the target tissues (nasal mucosa or conjunctiva), minimizing systemic absorption and potential side effects. [, , , , ]

Q10: How do the pharmacokinetic properties of this compound compare to those of other α-adrenoceptor agonists used for similar indications?

A13: One study compared the pharmacokinetic profile of intranasally administered this compound and tetracaine, both individually and in combination. [] This research highlights the importance of understanding the pharmacokinetic interactions between drugs co-administered for local anesthesia and decongestion in clinical settings.

Q11: What in vitro models have been used to investigate the effects of this compound?

A14: In vitro studies have utilized cultured human nasal epithelial cells to assess the effects of this compound on ciliary beat frequency (CBF). [] These studies provide insights into the potential impact of this compound on mucociliary clearance, an essential mechanism for nasal defense. []

Q12: What animal models have been used to study this compound?

A15: Animal models, such as rabbits and rats, have been employed to investigate the effects of this compound on various physiological parameters. [, , , , , ] For instance, rabbits have been used to assess the impact of this compound on nasal and sinus mucosal blood flow using laser-Doppler flowmetry. [] These studies provide valuable information regarding the local effects of this compound on vascular tone in vivo.

Q13: What clinical trials have been conducted to assess the efficacy and safety of this compound?

A16: Numerous clinical trials have been conducted to evaluate the efficacy and safety of this compound in various clinical settings. [, , , , , , , , , , ] These trials have investigated its use in conditions such as allergic rhinitis, nasal polyposis, and rosacea. [, , , , , , , , , , ] Results from these trials have demonstrated the efficacy of this compound in reducing nasal congestion, improving nasal airflow, and decreasing facial erythema. [, , , , , , , , , , ]

Q14: What are the potential adverse effects of this compound?

A17: While generally safe when used as directed, this compound can cause adverse effects, particularly with prolonged or excessive use. [, , , , ] These may include rebound congestion, nasal dryness, stinging, and irritation. [, , , , ] Systemic side effects, such as headache, dizziness, and insomnia, are rare but have been reported. [, , , , ]

Q15: Are there any concerns regarding the long-term safety of this compound use?

A18: One study investigated the long-term effects of this compound nasal spray on the nasal mucosa of healthy volunteers. [] The results suggest that prolonged use of this compound containing benzalkonium chloride as a preservative could potentially have adverse effects on the nasal mucosa, including increased nasal stuffiness and mucosal swelling. [] This highlights the importance of considering both the active ingredient and excipients when evaluating the long-term safety of nasal decongestant sprays.

Q16: Is there a risk of developing tolerance or dependence with prolonged this compound use?

A20: Yes, prolonged or excessive use of this compound can lead to tolerance and rebound congestion, a condition known as rhinitis medicamentosa. [, , , ] This occurs when the nasal blood vessels become less responsive to the constricting effects of this compound, leading to a vicious cycle of increasing congestion and medication use. [, , , ]

Q17: What is known about the biocompatibility of this compound?

A21: While this compound is generally well-tolerated when applied topically, some studies suggest potential for local irritation and toxicity with prolonged use. [, , ] One study found that this compound could inhibit ciliary beat frequency in cultured human nasal epithelial cells, indicating a potential for disrupting normal nasal mucosal function. []

Q18: What are some alternatives to this compound for treating nasal congestion?

A22: Alternatives to this compound for treating nasal congestion include other decongestants like phenylephrine and pseudoephedrine, as well as intranasal corticosteroids. [, , ] The choice of treatment depends on the underlying cause of congestion, individual patient factors, and potential side effects. [, , ]

Q19: How does the efficacy of this compound compare to that of other decongestants?

A23: Several studies have compared the efficacy of this compound to other decongestants, such as ephedrine. [, , ] While the specific findings may vary depending on the study design and patient population, this compound is generally considered to be a potent and effective decongestant. [, , ]

Q20: How long has this compound been used clinically?

A24: this compound has been used clinically for over 40 years as a nonprescription nasal decongestant. [] Its long history of use highlights its effectiveness and generally favorable safety profile. []

Q21: Beyond its traditional use as a nasal decongestant, are there any other potential applications for this compound being explored?

A25: Research is exploring the potential use of this compound for other indications, such as fecal incontinence and aesthetic applications. [, ] For instance, one study investigated the effects of topical this compound gel on fecal incontinence in patients with spinal cord injury, demonstrating a potential benefit. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.